molecular formula C7H7F B1294773 4-Fluorotoluene CAS No. 352-32-9

4-Fluorotoluene

Cat. No. B1294773
M. Wt: 110.13 g/mol
InChI Key: WRWPPGUCZBJXKX-UHFFFAOYSA-N
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Patent
US04397864

Procedure details

A 300-ml flask was charged with 16.6 g of 4-fluorotoluene, 30.0 g of NBS, 0.5 g of benzoyl peroxide and 150 ml of carbon tetrachloride, and the mixture was refluxed for 2.0 hours. The reaction mixture was cooled to room temperature, and the formed precipitate was removed by filtration and the residual CCl4 solution was washed with dilute alkali and then with water, dried over Na2SO4, and evaporated under reduced pressure to give 28.8 g of crude 4-fluorobenzyl bromide.
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.C1C(=O)N([Br:16])C(=O)C1>C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(Cl)(Cl)(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][Br:16])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C
Name
Quantity
30 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0.5 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2.0 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the formed precipitate was removed by filtration
WASH
Type
WASH
Details
the residual CCl4 solution was washed with dilute alkali
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CBr)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 28.8 g
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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